N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide
Overview
Description
Stemazole is a novel small molecule with significant neuroprotective properties. It has shown promising therapeutic potential in preclinical models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Stemazole is known for its ability to protect various types of stem cells from apoptosis, making it a valuable compound in the field of regenerative medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stemazole involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not widely published. it is known that the synthesis requires precise control of reaction parameters to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of stemazole likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Stemazole undergoes various chemical reactions, including:
Oxidation: Stemazole can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert stemazole into reduced forms with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can produce stemazole analogs with different biological activities .
Scientific Research Applications
Stemazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its ability to protect stem cells from apoptosis and promote cell survival.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Industry: Potential applications in the development of neuroprotective drugs and regenerative medicine therapies .
Mechanism of Action
Stemazole exerts its effects through multiple molecular targets and pathways. It primarily acts by inhibiting apoptosis in stem cells, thereby promoting cell survival. Key molecular targets include:
- RAC-alpha serine/threonine-protein kinase (AKT1)
- Caspase-3 (CASP3)
- Caspase-8 (CASP8)
- Mitogen-activated protein kinase 8 (MAPK8)
- Mitogen-activated protein kinase 14 (MAPK14)
These targets play central roles in the anti-apoptotic effects of stemazole, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Stemazole is unique in its ability to protect multiple types of stem cells from apoptosis. Similar compounds include:
- Astemizole : An antihistamine with some neuroprotective properties but different molecular targets.
- Memantine : Used in the treatment of Alzheimer’s disease, but with a different mechanism of action.
- Donepezil : Another Alzheimer’s disease treatment with distinct pharmacological effects.
Properties
IUPAC Name |
1-amino-3-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS2/c10-12-8(16)11-6-3-1-5(2-4-6)7-13-14-9(17)15-7/h1-4H,10H2,(H,14,17)(H2,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZWZHYEFYRNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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